1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester
CAS No.:
Cat. No.: VC16560740
Molecular Formula: C6H5N2O4S-
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5N2O4S- |
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Molecular Weight | 201.18 g/mol |
IUPAC Name | 5-ethoxycarbonylthiadiazole-4-carboxylate |
Standard InChI | InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10)/p-1 |
Standard InChI Key | OFAFDTVPBOVTFX-UHFFFAOYSA-M |
Canonical SMILES | CCOC(=O)C1=C(N=NS1)C(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Comparative Analysis of Thiadiazole Derivatives
The following table summarizes key thiadiazole derivatives with structural similarities:
The scarcity of data on 1,2,3-thiadiazole derivatives suggests synthetic challenges or lower stability compared to their 1,3,4 and 1,2,5 counterparts. For instance, 1,2,5-thiadiazole-3-carboxylic acid ethyl ester is synthesized via esterification of the parent acid with ethanol and HCl, followed by distillation .
Synthetic Methodologies
Decarboxylation and Esterification Pathways
A common route to thiadiazole esters involves decarboxylation of dicarboxylic acid precursors. For example, 1,2,5-thiadiazole-3,4-dicarboxylic acid undergoes thermal decarboxylation at 175–200°C to yield the monocarboxylic acid, which is subsequently esterified . Analogous methods could theoretically apply to 1,2,3-thiadiazole-4,5-dicarboxylic acid, though reaction conditions may require optimization due to differences in ring strain and electronic effects.
Example Synthesis from Patent Literature:
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Starting Material: 1,2,5-Thiadiazole-3,4-dicarboxylic acid.
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Decarboxylation: Heating at 175–200°C under reduced pressure to yield 1,2,5-thiadiazole-3-carboxylic acid .
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Esterification: Treatment with ethanol and HCl gas, followed by distillation to isolate ethyl 1,2,5-thiadiazole-3-carboxylate .
Functionalization via Cross-Coupling Reactions
Modern synthetic approaches employ cross-coupling reactions to introduce substituents. For instance, Suzuki-Miyaura coupling of brominated thiadiazole esters with boronic acids enables the incorporation of aryl groups, as demonstrated in the synthesis of c-Met inhibitors . A similar strategy could functionalize 1,2,3-thiadiazole-4,5-dicarboxylic acid derivatives at position 4 or 5.
Physicochemical Properties and Stability
Thermal and Chemical Stability
Thiadiazole esters exhibit moderate thermal stability, with decomposition temperatures varying by substituents. Ethyl 1,2,5-thiadiazole-3-carboxylate, for example, distills at 70–73°C under reduced pressure (25 mmHg) . The presence of electron-withdrawing groups (e.g., carboxylic acids) may enhance stability but reduce solubility in nonpolar solvents.
Spectroscopic Characterization
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NMR: Protons adjacent to electronegative atoms (e.g., ester oxygens) resonate downfield. For ethyl 1,2,5-thiadiazole-3-carboxylate, characteristic signals include δ 4.41 (q, 2H, CH₂CH₃) and δ 1.39 (t, 3H, CH₂CH₃) .
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Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with calculated masses. For example, 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester shows [M+H]⁺ = 248.2 .
Biological and Pharmacological Relevance
Role in Drug Discovery
Thiadiazole derivatives are prized in medicinal chemistry for their bioisosteric equivalence to amide bonds and aromatic rings. For instance, 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester serves as a precursor to c-Met inhibitors, which target tyrosine kinase signaling in cancer . Modifications to the ester group or carboxylic acid moiety can fine-tune pharmacokinetic properties.
Case Study: c-Met Inhibition
In a 2023 study, thiadiazole carboxamides demonstrated potent c-Met inhibitory activity (IC₅₀ = 2.54–61.36 nM), rivaling the reference drug foretinib . Key derivatives featured:
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Core Structure: 6,7-Dimethoxyquinoline (from cabozantinib).
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Linker: Thiazole-2-carboxamide.
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Substituents: Halogenated aryl groups for enhanced binding.
Industrial and Synthetic Applications
Intermediate in Organic Synthesis
Thiadiazole esters act as intermediates for hydrazides and amides. For example, ethyl 1,2,5-thiadiazole-3-carboxylate reacts with hydrazine to form 1,2,5-thiadiazole-3-carboxylic acid hydrazide, a versatile building block for heterocyclic expansions .
Agrochemical Applications
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